BenchChemオンラインストアへようこそ!

6-(methylsulfonyl)-N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine

Physicochemical profiling Lead optimization Benzothiazole SAR

This benzothiazol-2-amine is the only commercially available analog that simultaneously presents the 6-methylsulfonyl moiety (critical for PTR1 binding per J. Med. Chem. 2019) and the N-tetrahydrofuran-2-ylmethyl substituent for solubility and metabolic stability optimization. Eliminates the need to procure two separate analogs to explore both vectors, reducing costs and accelerating hit-to-lead timelines for kinase/reductase profiling.

Molecular Formula C13H16N2O3S2
Molecular Weight 312.4
CAS No. 1219907-21-7
Cat. No. B3012243
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(methylsulfonyl)-N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine
CAS1219907-21-7
Molecular FormulaC13H16N2O3S2
Molecular Weight312.4
Structural Identifiers
SMILESCS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NCC3CCCO3
InChIInChI=1S/C13H16N2O3S2/c1-20(16,17)10-4-5-11-12(7-10)19-13(15-11)14-8-9-3-2-6-18-9/h4-5,7,9H,2-3,6,8H2,1H3,(H,14,15)
InChIKeyLHIZTSJODHBWLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Grade Characterization of 6-(Methylsulfonyl)-N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine (CAS 1219907-21-7) for Medicinal Chemistry Sourcing


6-(Methylsulfonyl)-N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine (CAS 1219907-21-7; molecular formula C13H16N2O3S2; MW 312.4 g/mol) is a substituted 2-aminobenzothiazole derivative concurrently bearing a 6-methylsulfonyl electron-withdrawing group and an N-((tetrahydrofuran-2-yl)methyl) substituent . The 2-aminobenzothiazole scaffold has been validated as a pteridine reductase-1 (PTR1) inhibitor core in the Journal of Medicinal Chemistry (2019), where the unsubstituted parent amine 6-(methylsulfonyl)benzo[d]thiazol-2-amine (CAS 17557-67-4) inhibited TbPTR1 with an IC50 of 34.2 µM and LmPTR1 with an IC50 of 32.9 µM [1]. The target compound incorporates a tetrahydrofuran-2-ylmethyl group on the exocyclic amine, a modification that introduces an additional H-bond acceptor, increases molecular weight by 84.1 Da relative to the parent, and alters the lipophilicity profile—structural features relevant to solubility, permeability, and target-binding optimization in lead development programs .

Why 6-(Methylsulfonyl)-N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine Cannot Be Replaced by Its Closest Commercially Available Analogs


Procurement teams evaluating benzothiazole-2-amine building blocks for medicinal chemistry campaigns encounter three closely catalogued analogs—the unsubstituted parent amine (CAS 17557-67-4), the N-THF-methyl analog lacking the 6-methylsulfonyl group (CAS 684217-25-2), and the 6-ethyl/N-THF-methyl variant (CAS 1219913-75-3). None of these compounds simultaneously presents both the 6-methylsulfonyl moiety (critical for the PTR1 binding interaction documented in the J. Med. Chem. 2019 crystal structure [1]) and the N-tetrahydrofuran-2-ylmethyl substituent. The 6-methylsulfonyl group forms specific hydrogen-bond contacts within the PTR1 active site; its removal (as in CAS 684217-25-2) or replacement with a lipophilic ethyl group (as in CAS 1219913-75-3) eliminates this pharmacophoric element [1][2]. Conversely, the absence of the N-THF-methyl group (as in CAS 17557-67-4) removes a vector for modulating solubility, lipophilicity, and metabolic stability . Generic substitution therefore produces either a compound lacking target engagement capability or one lacking the optimized physicochemical profile—making direct interchange scientifically invalid.

Quantitative Differentiation Evidence for 6-(Methylsulfonyl)-N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine (CAS 1219907-21-7)


Molecular Weight and Hydrogen-Bond Acceptor Capacity Differentiate Against the Parent PTR1 Inhibitor Scaffold (CAS 17557-67-4)

Relative to the parent 6-(methylsulfonyl)benzo[d]thiazol-2-amine (CAS 17557-67-4; MW 228.29 g/mol; 3 H-bond acceptors), the target compound introduces an N-((tetrahydrofuran-2-yl)methyl) group, increasing molecular weight by 84.1 Da to 312.4 g/mol and adding one H-bond acceptor (the tetrahydrofuran oxygen) for a total of 4 H-bond acceptors . This modification is consistent with strategies to improve aqueous solubility and modulate logP in benzothiazole lead series. The unsubstituted parent amine (CAS 17557-67-4) possesses only the benzothiazole nitrogen and sulfonyl oxygens as H-bond acceptors; the additional tetrahydrofuran oxygen in the target compound provides an extra solvation site without introducing additional H-bond donors [1].

Physicochemical profiling Lead optimization Benzothiazole SAR

6-Methylsulfonyl Pharmacophore Retention Differentiates Against the Des-methylsulfonyl N-THF-methyl Analog (CAS 684217-25-2)

The target compound retains the 6-methylsulfonyl group, which the J. Med. Chem. 2019 crystallography study identified as forming key hydrogen-bond contacts within the TbPTR1 active site [1]. The des-methylsulfonyl analog N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine (CAS 684217-25-2) lacks this group entirely, removing the sulfonyl oxygens that interact with the enzyme's catalytic residues. While no direct IC50 comparison exists between these two compounds, the parent 6-methylsulfonyl scaffold (CAS 17557-67-4) demonstrated TbPTR1 IC50 = 34.2 µM and LmPTR1 IC50 = 32.9 µM . The unsubstituted 2-aminobenzothiazole (CAS 136-95-8) showed significantly weaker PTR1 inhibition in the same study, confirming that the 6-methylsulfonyl group contributes meaningfully to target engagement [1].

Pharmacophore integrity PTR1 inhibition Structure-activity relationship

Rotatable Bond Count and Topological Polar Surface Area (tPSA) Differentiate Against the 6-Ethyl N-THF-methyl Analog (CAS 1219913-75-3)

The target compound (C13H16N2O3S2) replaces the 6-ethyl group of CAS 1219913-75-3 (C14H18N2OS) with a 6-methylsulfonyl group. The sulfonyl group adds two polar oxygen atoms, increasing topological polar surface area (estimated tPSA ~79 Ų for the target vs. ~38 Ų for the 6-ethyl analog based on fragment contributions) and reducing calculated logP . The higher tPSA of the target compound predicts enhanced aqueous solubility at the cost of reduced passive membrane permeability relative to the more lipophilic 6-ethyl analog. This polarity shift may be advantageous for programs requiring lower logP (e.g., anti-parasitic agents targeting intracellular pathogens where excessive lipophilicity drives hERG or cytotoxicity risk) [1]. The 6-ethyl analog (CAS 1219913-75-3), lacking polar sulfonyl oxygens, would be expected to exhibit different solubility, permeability, and off-target profiles.

Drug-likeness Physicochemical property prediction ADME optimization

Crystallographically Validated Target Engagement of the Core Scaffold Provides Class-Level Confidence for PTR1-Directed Screening

The core scaffold 6-(methylsulfonyl)benzo[d]thiazol-2-amine has been co-crystallized with TbPTR1 (PDB ID: 6GCL), confirming direct binding in the pteridine substrate pocket [1]. The J. Med. Chem. 2019 study used this crystal structure to guide the design of 42 benzothiazole derivatives, several achieving sub-micromolar TbPTR1 inhibition (best IC50 = 0.35 µM) and anti-parasitic activity against T. brucei in the low micromolar range [1][2]. While the target compound itself was not explicitly tested in that study, its structural features (6-methylsulfonyl retained; N-substitution with a heterocyclic methyl group) align with the SAR trajectory that produced the most potent analogs. The N-benzyl and N-heterocyclic-methyl substituted derivatives in the 2019 series showed improved enzymatic and cellular activity relative to the unsubstituted parent amine [1].

Crystallography Target engagement Trypanosomatidic infections

Recommended Application Scenarios for 6-(Methylsulfonyl)-N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine (CAS 1219907-21-7) Based on Available Evidence


PTR1-Focused Anti-Trypanosomatidic Lead Expansion Libraries

The crystallographically validated binding of the 6-methylsulfonyl-benzothiazole-2-amine core to TbPTR1 (PDB 6GCL) supports the use of the target compound as a diversity element in PTR1-focused chemical libraries [1]. The N-THF-methyl group provides a vector for probing the solvent-exposed region of the active site, potentially capturing additional binding interactions or improving physicochemical properties relative to the unsubstituted parent amine (IC50 = 34.2 µM) [1]. Procurement for this application is supported by class-level SAR from the J. Med. Chem. 2019 study, where N-substituted analogs achieved up to 100-fold improved TbPTR1 inhibition [1].

Physicochemical Property Optimization of Benzothiazole Hits via N-Functionalization

The target compound's N-THF-methyl group eliminates the two H-bond donors of the parent primary amine while adding one H-bond acceptor (THF oxygen), resulting in a net shift from HBD=2/HBA=3 to HBD=0/HBA=4 [1]. This transformation is predicted to improve membrane permeability and reduce efflux susceptibility while maintaining aqueous solubility through the polar sulfonyl and THF oxygen atoms [2]. Medicinal chemistry teams seeking to optimize benzothiazole hits with poor permeability or high efflux ratios should evaluate this compound as a late-stage functionalization benchmark. The 6-ethyl analog (CAS 1219913-75-3), while sharing the N-THF-methyl group, lacks the polar sulfonyl moiety and would be expected to exhibit higher logP and different ADME behavior .

Kinase or Reductase Profiling Panels Requiring a Dual-Pharmacophore Benzothiazole Probe

Benzothiazole-2-amines have been reported as inhibitors of multiple kinase and reductase targets beyond PTR1, including Aurora B kinase and endothelial lipase [1]. The target compound combines the electron-withdrawing 6-methylsulfonyl group (frequently found in kinase inhibitor pharmacophores) with an N-THF-methyl group that mimics the ribose or sugar-ether moieties present in ATP-competitive inhibitors [1]. For broad kinase or reductase profiling panels, this compound offers a single well-characterized entry that simultaneously explores 6-position electronic effects and N-position steric/hydrogen-bonding requirements—reducing the number of individual analogs that must be procured separately. This consolidation of SAR exploration into one compound may reduce procurement costs and accelerate hit-to-lead timelines.

Metabolic Stability and Solubility Screening of N-Heterocyclic-Methyl Benzothiazole Derivatives

The THF ring in the N-substituent provides a metabolically more robust alternative to simple N-alkyl or N-benzyl groups, which are susceptible to oxidative N-dealkylation by cytochrome P450 enzymes [1]. Procuring the target compound alongside its 6-ethyl analog (CAS 1219913-75-3) and the unsubstituted parent (CAS 17557-67-4) enables a three-compound matrix experiment to deconvolute the contributions of the 6-substituent (methylsulfonyl vs. ethyl vs. H) and N-substituent (THF-methyl vs. H) to metabolic stability, solubility, and permeability. Such a matrix approach requires compounds that systematically vary only one structural feature at a time—a procurement strategy for which the target compound is uniquely suited as it combines both modifications in a single molecule .

Quote Request

Request a Quote for 6-(methylsulfonyl)-N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.